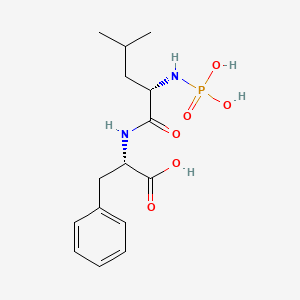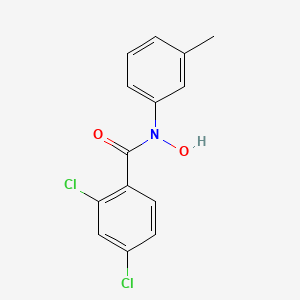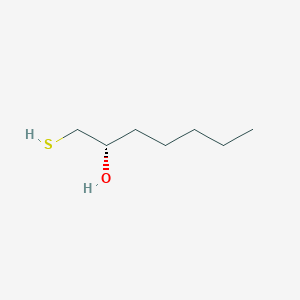![molecular formula C11H17NOSn B14430371 4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine CAS No. 82505-79-1](/img/structure/B14430371.png)
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine is a unique organotin compound characterized by the presence of a trimethylstannyl group attached to a butadiyne backbone, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine typically involves the coupling of trimethylstannylacetylene with a morpholine derivative. One common method is the palladium-catalyzed Sonogashira coupling reaction, where trimethylstannylacetylene reacts with an iodo-morpholine derivative under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The trimethylstannyl group can be oxidized to form stannic derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as halides or organolithium reagents can be employed for substitution reactions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.
Major Products Formed
Oxidation: Stannic derivatives.
Substitution: Various substituted morpholine derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Investigated for its potential use in medicinal chemistry for the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine is primarily based on its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group and the butadiyne backbone. The trimethylstannyl group can act as a leaving group in substitution reactions, while the butadiyne backbone provides a site for further functionalization. The morpholine ring can interact with biological targets, potentially leading to bioactive properties.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine: Similar structure but with a triphenylstannyl group instead of a trimethylstannyl group.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Contains a butadiyne backbone with trimethylsilyl groups instead of trimethylstannyl groups.
Uniqueness
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to other similar compounds. The combination of the butadiyne backbone and the morpholine ring further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
82505-79-1 |
|---|---|
Molecular Formula |
C11H17NOSn |
Molecular Weight |
297.97 g/mol |
IUPAC Name |
trimethyl(4-morpholin-4-ylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/C8H8NO.3CH3.Sn/c1-2-3-4-9-5-7-10-8-6-9;;;;/h5-8H2;3*1H3; |
InChI Key |
RGVBVVZNQJXCLN-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C#CC#CN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



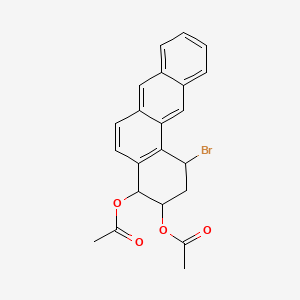
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)

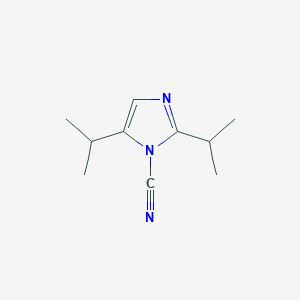
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
stannane](/img/structure/B14430314.png)
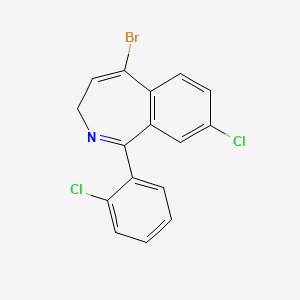
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
